molecular formula C40H56 B108777 alpha-Carotene CAS No. 7488-99-5

alpha-Carotene

Cat. No.: B108777
CAS No.: 7488-99-5
M. Wt: 536.9 g/mol
InChI Key: ANVAOWXLWRTKGA-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Alpha-carotene, a member of the carotenoid family, primarily targets the human body’s antioxidant system . It is converted into vitamin A (retinol) in the body, which plays a crucial role in vision, immune function, and cellular growth and differentiation .

Mode of Action

This compound interacts with its targets by exerting antioxidant properties . It is capable of absorbing energy from oxygen free radicals, thereby neutralizing them and preventing oxidative damage . Furthermore, this compound is converted into vitamin A in the body, which is essential for various physiological functions .

Biochemical Pathways

The biosynthesis of this compound involves several key enzymes, including phytoene synthase, phytoene desaturase, and zeta-carotene desaturase . The regulation of this compound biosynthesis is influenced by various factors such as light, temperature, and hormone signaling . This compound has been reported to exert various biochemical actions, including the inhibition of the Akt/mTOR, Bcl-2, SAPK/JNK, JAK/STAT, MAPK, Nrf2/Keap1, and NF-κB signaling pathways .

Pharmacokinetics

This compound is absorbed in the intestine . The elimination of carotenoids, including this compound, takes several days with a half-life of 5-7 days . The bioconversion of this compound to retinal is dose-dependent .

Result of Action

The primary result of this compound’s action is its antioxidant effect, which helps protect the body from oxidative stress . Studies suggest that higher intake of this compound is associated with a reduced risk of various chronic diseases . Furthermore, the conversion of this compound into vitamin A contributes to maintaining healthy vision, immune function, and cellular growth and differentiation .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the bioavailability of this compound is influenced by a variety of factors, including dietary composition . Moreover, the regulation of this compound biosynthesis can be affected by environmental conditions such as light and temperature .

Biochemical Analysis

Biochemical Properties

Alpha-carotene plays a significant role in biochemical reactions due to its antioxidant properties . It interacts with various enzymes, proteins, and other biomolecules, contributing to the prevention of various diseases, such as tumor formation, cardiovascular diseases, and vision-related issues . The antioxidant property of this compound may result from its double carbon-carbon bonds interacting with each other via conjugation, causing electrons in the molecule to move freely across these areas of the molecule .

Cellular Effects

This compound influences cell function by acting as an antioxidant and playing a role in certain gene expression associated with cell-to-cell communication . It also modulates lipoxygenase activity and immune response , impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through its antioxidant properties. It can directly interact with some free radical species , thereby reducing oxidative stress in cells. This interaction helps prevent the formation of various diseases.

Temporal Effects in Laboratory Settings

Its antioxidant properties suggest that it may have long-term effects on cellular function, potentially reducing the risk of various diseases .

Metabolic Pathways

This compound is involved in various metabolic pathways due to its role as an antioxidant . It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions: Alpha-carotene can be synthesized through various chemical methods. One common approach involves the Wittig reaction, where two phosphonium salt molecules, each containing 15 carbon atoms, are combined with one dialdehyde molecule containing 10 carbon atoms . This reaction typically requires specific conditions, such as the presence of a base and an inert atmosphere, to proceed efficiently.

Industrial Production Methods: In industrial settings, this compound is often extracted from natural sources, such as carrots, sweet potatoes, and pumpkins. The extraction process typically involves solvent extraction, where solvents like ethanol or hexane are used to dissolve the carotenoids from the plant material . The extracted carotenoids are then purified using techniques like high-performance liquid chromatography (HPLC) to obtain pure this compound .

Properties

IUPAC Name

1,3,3-trimethyl-2-[3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohex-2-en-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohexene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H56/c1-31(19-13-21-33(3)25-27-37-35(5)23-15-29-39(37,7)8)17-11-12-18-32(2)20-14-22-34(4)26-28-38-36(6)24-16-30-40(38,9)10/h11-14,17-23,25-28,37H,15-16,24,29-30H2,1-10H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANVAOWXLWRTKGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CCCC2(C)C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H56
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90864072
Record name 4',5'-Didehydro-5',6'-dihydro-beta,beta-carotene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90864072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

536.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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